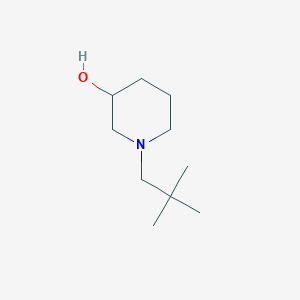

1-(2,2-Dimethylpropyl)piperidin-3-ol

Description

Properties

IUPAC Name |

1-(2,2-dimethylpropyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(2,3)8-11-6-4-5-9(12)7-11/h9,12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMOPHADTQUXJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Piperidin-3-ol Derivatives

Piperidin-3-ol derivatives are typically prepared via multi-step synthetic routes involving:

- Formation of the piperidine ring by cyclization or annulation methods.

- Introduction of substituents via alkylation, reduction, or functional group transformations.

- Control of stereochemistry through chiral catalysts or chiral starting materials.

These general strategies provide a foundation for the preparation of 1-(2,2-Dimethylpropyl)piperidin-3-ol.

Alkylation of Piperidin-3-ol or Piperidin-3-one Precursors

A common approach involves starting from a piperidin-3-one or piperidin-3-ol scaffold and performing N-alkylation with 2,2-dimethylpropyl halides or equivalents.

- N-Alkylation Step: The nitrogen atom of piperidin-3-ol or its protected form is alkylated using 2,2-dimethylpropyl bromide or chloride under basic conditions (e.g., sodium hydride or potassium carbonate in polar aprotic solvents).

- Hydroxyl Group Introduction: If starting from piperidin-3-one, reduction (e.g., NaBH4, LiAlH4) is used to convert the ketone to the corresponding alcohol at the 3-position.

This method allows selective introduction of the bulky 2,2-dimethylpropyl group on nitrogen while maintaining the hydroxyl functionality at C-3.

Cyclization Approaches via Organometallic and Domino Reactions

Advanced synthetic routes use cyclization strategies starting from linear precursors:

- Domino or Multi-component Reactions: As demonstrated in related pyrrolidine syntheses, three-component domino reactions involving amino acids, ketones, and activated alkenes can form strained heterocycles with bulky substituents, which can be adapted for piperidine synthesis by choosing appropriate building blocks (e.g., 2,2-dimethylpentan-3-one analogs for the bulky alkyl group).

- Organometallic Reagents: Use of organozinc or organolithium reagents to introduce substituents at specific positions before or after cyclization has been reported for piperidine derivatives. For example, nucleophilic displacement or addition reactions followed by reduction and cyclization can yield substituted piperidines with high stereoselectivity.

Asymmetric Hydrogenation and Reduction Methods for Stereocontrol

For chiral this compound, stereocontrol is essential:

- Asymmetric Hydrogenation: Use of chiral rhodium complexes with ferrocenyl phosphine ligands enables asymmetric hydrogenation of unsaturated precursors to yield piperidine derivatives with controlled stereochemistry, as seen in related piperidine syntheses.

- Diastereoselective Reduction: Reduction of imines or ketones with chiral hydride sources or catalytic systems can provide the desired stereochemistry at the 3-position hydroxyl group.

Oxidation and Functional Group Transformations

- Oxidation of methylated tetrahydropyridines to ketones followed by reduction is a route to piperidin-3-ols.

- Use of reagents such as SO3-pyridine complex for oxidation and NaBH4 or BH3 complexes for reduction are common, though care must be taken due to hazardous nature of reagents.

Representative Preparation Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of piperidin-3-one | Hydroboration/oxidation of methyl-tetrahydropyridine | Piperidin-3-one intermediate |

| 2 | N-Alkylation | 2,2-Dimethylpropyl halide, base | Introduction of 2,2-dimethylpropyl group on nitrogen |

| 3 | Reduction | NaBH4 or LiAlH4 | Conversion of ketone to 3-hydroxyl group |

| 4 | Asymmetric hydrogenation | Chiral Rhodium catalyst (Josiphos ligand) | Stereocontrolled piperidin-3-ol |

| 5 | Purification | Chromatography or crystallization | Pure this compound |

Research Findings and Notes

- The use of chiral rhodium complexes achieves moderate enantioselectivity (~66% e.e.) and high diastereoselectivity favoring the cis isomer.

- Domino reactions and organometallic approaches offer routes to strained heterocycles with bulky substituents but require careful selection of starting materials and conditions.

- Hazardous reagents such as hydroborating agents and strong oxidants are commonly employed but must be handled with caution.

- Alternative methods involving cross-metathesis followed by hydrogenation and cyclization provide efficient access to substituted piperidines with potential for stereochemical control.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylpropyl)piperidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based oxidants.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve the use of alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

1-(2,2-Dimethylpropyl)piperidin-3-ol has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as neurodegenerative disorders and cardiovascular conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2,2-Dimethylpropyl)piperidin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating biochemical pathways, or as a ligand for receptors, influencing cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Piperidin-3-ol Derivatives

2,2,6,6-Tetramethylpiperidin-4-ol Derivatives

- Structure : Features a hydroxyl group at the 4-position and tetramethyl substitution at the 2,6-positions. Derivatives include esterified variants (e.g., 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine succinyl esters) .

- Ester modifications (e.g., succinyl esters) enhance solubility in polar solvents but may reduce metabolic stability due to esterase susceptibility .

1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol

- Structure : Combines a piperidine ring with a propan-2-ol chain and a bulky 2,4,6-trimethylphenyl group .

- The propan-2-ol chain may increase hydrogen-bonding capacity but reduce lipophilicity compared to the neopentyl substituent .

1-(3-Aminopropyl)-piperidin-3-ol

- Structure: Substituted with a 3-aminopropyl group at the 1-position and a hydroxyl group at the 3-position .

- Comparison: The primary amine enhances water solubility and enables protonation at physiological pH, facilitating ionic interactions.

1-(2-Aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol

- Structure: Contains a cyclopropylmethyl group at the 3-position and an aminoethyl substituent at the 1-position .

- Comparison: The cyclopropylmethyl group introduces ring strain, which may affect electronic properties and conformational stability. The aminoethyl group provides basicity, contrasting with the neutral neopentyl group in the target compound .

Functional and Pharmacological Implications

- Lipophilicity: The neopentyl group in 1-(2,2-dimethylpropyl)piperidin-3-ol likely increases logP compared to analogues with smaller alkyl or polar substituents (e.g., aminoethyl or hydroxyethyl groups) .

- Metabolic Stability : Bulky substituents like neopentyl may slow oxidative metabolism by cytochrome P450 enzymes, whereas ester-containing derivatives (e.g., succinyl esters) are prone to hydrolysis .

- Target Interactions :

Data Table: Key Structural and Functional Comparisons

Q & A

Basic Question: What are common synthetic routes for 1-(2,2-dimethylpropyl)piperidin-3-ol, and how are reaction conditions optimized?

Methodological Answer:

A typical synthesis involves alkylation of piperidin-3-ol with 2,2-dimethylpropyl halides (e.g., bromide or chloride) in polar aprotic solvents like DMF or ethanol. Catalysts such as K₂CO₃ or NaH are used to deprotonate the hydroxyl group, enhancing nucleophilic reactivity . Optimization includes:

- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation.

- Solvent selection : Ethanol minimizes side reactions compared to DMF, which may accelerate unwanted substitutions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization isolates the product.

Advanced monitoring via TLC or HPLC ensures intermediate stability .

Advanced Question: How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for the piperidine ring protons (δ 1.5–3.0 ppm) and the 2,2-dimethylpropyl group (singlet for tert-butyl protons at δ 0.9–1.1 ppm). The hydroxyl proton (δ 1.8–2.5 ppm) may exchange with D₂O.

- ¹³C NMR : Quaternary carbons in the 2,2-dimethylpropyl group appear at δ 25–30 ppm, while the piperidine carbons range from δ 40–60 ppm .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., chair vs. boat conformation of the piperidine ring) and confirms regioselectivity of alkylation .

- IR Spectroscopy : Validates hydroxyl group presence (broad peak ~3200–3500 cm⁻¹) and absence of unreacted starting materials .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is required if airborne particulates form during milling .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., ethanol, DMF).

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

- Storage : In airtight containers under nitrogen, away from oxidizers and acids .

Advanced Question: How do conflicting data on the biological activity of this compound derivatives arise, and how can they be reconciled?

Methodological Answer:

Discrepancies often stem from:

- Structural variations : Minor substituent changes (e.g., hydroxyl vs. methoxy groups) drastically alter receptor binding. Compare analogs like 1-(thiophen-2-ylmethyl)piperidin-3-ol (CAS 149710-89-4) to assess SAR .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH can skew IC₅₀ values. Standardize protocols using reference compounds (e.g., known GPCR antagonists) .

- Data normalization : Use internal controls (e.g., β-galactosidase reporters) to correct for variability in high-throughput screens .

Basic Question: What analytical techniques are recommended for purity assessment of this compound?

Methodological Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) quantify impurities. Monitor at 210–220 nm for amine/amide absorption .

- GC-MS : Detects volatile byproducts (e.g., unreacted alkyl halides). Use helium carrier gas and electron ionization (70 eV) for fragmentation patterns .

- Elemental Analysis : Confirm C, H, N composition matches theoretical values (e.g., C₁₁H₂₁NO for this compound) .

Advanced Question: How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Predict transition states for nucleophilic substitutions (e.g., B3LYP/6-31G* level). Compare activation energies of different alkylation pathways .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF) using OPLS force fields.

- Docking Studies : Model interactions with biological targets (e.g., serotonin receptors) to prioritize in vitro assays .

Basic Question: What are the key considerations for designing stability studies of this compound under varying storage conditions?

Methodological Answer:

- Temperature/humidity : Accelerated aging at 40°C/75% RH for 6 months predicts degradation pathways (e.g., oxidation of the piperidine ring).

- Light exposure : UV/Vis spectroscopy monitors photo-degradation; store in amber glass .

- pH stability : Test in buffers (pH 3–9) to identify hydrolysis-prone regions (e.g., ester or amide bonds in analogs) .

Advanced Question: How can researchers address low yields in the synthesis of this compound derivatives?

Methodological Answer:

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylation or ring-opening). Adjust stoichiometry (e.g., limit alkyl halide to 1.1 equivalents) .

- Catalyst screening : Test alternatives like tetrabutylammonium iodide (TBAI) for phase-transfer catalysis in biphasic systems.

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, minimizing thermal decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.